molecular formula C18H14F6FeP- B12058343 Cyclopentadienyl(fluorene)iron hexafluorophosphate

Cyclopentadienyl(fluorene)iron hexafluorophosphate

Cat. No.: B12058343
M. Wt: 431.1 g/mol
InChI Key: GRBNYBMVHKVOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentadienyl(fluorene)iron hexafluorophosphate is an organometallic compound with the chemical formula C18H15F6FeP. It is known for its unique structure, which includes a cyclopentadienyl ring and a fluorene moiety coordinated to an iron center, with hexafluorophosphate as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentadienyl(fluorene)iron hexafluorophosphate can be synthesized through a series of steps involving the reaction of cyclopentadienyl and fluorene ligands with iron salts. The typical synthetic route involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentadienyl(fluorene)iron hexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while substitution reactions can produce a variety of new organometallic compounds with different ligands .

Scientific Research Applications

Cyclopentadienyl(fluorene)iron hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism by which cyclopentadienyl(fluorene)iron hexafluorophosphate exerts its effects involves the coordination of the cyclopentadienyl and fluorene ligands to the iron center. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The hexafluorophosphate counterion helps to balance the charge and maintain the overall stability of the complex .

Comparison with Similar Compounds

Similar Compounds

    Ferrocenium Hexafluorophosphate: Similar in structure but contains a ferrocene moiety instead of fluorene.

    Bis(cyclopentadienyl)cobalt(III) Hexafluorophosphate: Contains cobalt instead of iron and has two cyclopentadienyl ligands.

    Acetylferrocene: Contains an acetyl group attached to the ferrocene moiety.

Uniqueness

Cyclopentadienyl(fluorene)iron hexafluorophosphate is unique due to the presence of both cyclopentadienyl and fluorene ligands coordinated to an iron center. This combination imparts distinct electronic and steric properties, making it suitable for specific catalytic and material applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C18H14F6FeP-

Molecular Weight

431.1 g/mol

InChI

InChI=1S/C13H9.C5H5.F6P.Fe/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-5-3-1;1-7(2,3,4,5)6;/h1-9H;1-5H;;/q;;-1;

InChI Key

GRBNYBMVHKVOAY-UHFFFAOYSA-N

Canonical SMILES

C1=C[C]2[CH][C]3C=CC=C[C]3[C]2C=C1.[CH]1[CH][CH][CH][CH]1.F[P-](F)(F)(F)(F)F.[Fe]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.